An In-Depth Technical Guide to Ethyl 2-acetylbut-2-enoate (CAS 15301-37-8)
An In-Depth Technical Guide to Ethyl 2-acetylbut-2-enoate (CAS 15301-37-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-acetylbut-2-enoate, bearing the CAS number 15301-37-8, is a multifunctional chemical entity belonging to the class of α,β-unsaturated β-keto esters. While specific literature on this exact compound is notably scarce, its structural motifs suggest significant potential as a versatile building block in organic synthesis, particularly in the realms of heterocyclic chemistry and the development of novel pharmaceutical agents. This guide provides a comprehensive technical overview of Ethyl 2-acetylbut-2-enoate, drawing upon established principles of organic chemistry and data from structurally analogous compounds. We will explore its inferred physicochemical properties, propose robust synthetic routes, delve into its expected reactivity, and outline protocols for its characterization and safe handling. This document aims to serve as a foundational resource to stimulate further research and application of this promising, yet under-explored, chemical scaffold.
Introduction: The Chemical Identity of Ethyl 2-acetylbut-2-enoate
Ethyl 2-acetylbut-2-enoate is a molecule that packs a significant amount of chemical functionality into a compact frame. Its structure, as confirmed by its IUPAC name and CAS number, features an ethyl ester, a ketone, and a carbon-carbon double bond in conjugation. This arrangement of functional groups makes it a highly activated and versatile synthetic intermediate.
The core structure is an α,β-unsaturated carbonyl system, which is a well-known Michael acceptor, rendering the β-carbon susceptible to nucleophilic attack.[1] Furthermore, the presence of the β-keto ester moiety provides a handle for a wide array of classical and modern organic transformations. The interplay of these functional groups suggests that Ethyl 2-acetylbut-2-enoate can be a valuable precursor for the synthesis of complex molecules, including various heterocycles and carbocycles that are prevalent in medicinal chemistry.
Molecular Structure:
Caption: 2D Structure of Ethyl 2-acetylbut-2-enoate.
Physicochemical Properties (Inferred)
Due to the limited availability of experimental data for Ethyl 2-acetylbut-2-enoate, the following properties are inferred based on its structure and comparison with similar compounds.
| Property | Inferred Value | Justification |
| Molecular Formula | C₈H₁₂O₃[2] | Confirmed by CAS registry. |
| Molecular Weight | 156.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical appearance for similar organic esters. |
| Boiling Point | Estimated 200-220 °C | Based on the boiling points of structurally related α,β-unsaturated esters and ketones, accounting for increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | The ester and ketone functionalities will confer some polarity, but the hydrocarbon backbone will limit water solubility. |
| Density | ~1.05 g/mL | Estimated based on the densities of similar acetoacetate derivatives. |
Synthesis of Ethyl 2-acetylbut-2-enoate: A Proposed Route
A highly plausible and efficient method for the synthesis of Ethyl 2-acetylbut-2-enoate is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound, in this case, ethyl acetoacetate, with an aldehyde, which would be acetaldehyde.[2][3]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Ethyl 2-acetylbut-2-enoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for Knoevenagel condensations.[4] Note: This procedure has not been optimized for this specific substrate and should be performed with appropriate safety precautions and small-scale trials first.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and acetaldehyde (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent such as toluene or ethanol. To this mixture, add a catalytic amount of a weak base, such as piperidine (0.1 eq), and a catalytic amount of a weak acid, like acetic acid (0.1 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the catalyst, followed by a wash with saturated aqueous sodium bicarbonate and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Synthetic Potential
The rich functionality of Ethyl 2-acetylbut-2-enoate makes it a versatile synthon. Its reactivity is dominated by the electrophilic nature of the conjugated system and the presence of the β-dicarbonyl moiety.
Michael Addition (Conjugate Addition)
As an α,β-unsaturated carbonyl compound, Ethyl 2-acetylbut-2-enoate is an excellent Michael acceptor.[5] It is expected to react with a wide range of nucleophiles in a 1,4-conjugate addition manner.[6] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Caption: Generalized Michael Addition reaction of Ethyl 2-acetylbut-2-enoate.
Potential Nucleophiles:
-
Soft Carbon Nucleophiles: Enolates (from β-keto esters, malonates), organocuprates (Gilman reagents).[7][8]
-
Heteroatom Nucleophiles: Amines, thiols, alcohols.
These reactions would lead to the formation of more complex acyclic structures which can be further manipulated.
Reactions at the Carbonyl Groups
Both the ketone and the ester carbonyls can undergo nucleophilic attack, although the ketone is generally more reactive. Reactions with strong, non-conjugating nucleophiles like organolithium or Grignard reagents may lead to 1,2-addition at the ketone. Selective reduction of the ketone or ester is also a possibility using appropriate reducing agents.
Heterocycle Synthesis
The 1,3-dicarbonyl unit, in conjunction with the unsaturation, makes Ethyl 2-acetylbut-2-enoate an excellent precursor for the synthesis of various five- and six-membered heterocycles, which are of great interest in drug discovery. For instance, reaction with hydrazines could yield pyrazoles, while reaction with amidines could lead to pyrimidines.
Analytical Characterization (Predicted)
A combination of spectroscopic techniques would be essential for the unambiguous characterization of Ethyl 2-acetylbut-2-enoate.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Quartet and triplet for the ethyl ester group. - Singlet for the acetyl methyl group. - Quartet and doublet for the ethylidene group on the double bond. |
| ¹³C NMR | - Signals for the two carbonyl carbons (ketone and ester). - Signals for the two sp² carbons of the double bond. - Signals for the carbons of the ethyl ester and the acetyl and ethylidene methyl groups. |
| IR Spectroscopy | - Strong C=O stretching bands for the conjugated ketone and ester around 1680-1720 cm⁻¹.[9] - C=C stretching band around 1620-1640 cm⁻¹. - C-O stretching bands for the ester group around 1100-1300 cm⁻¹.[9] |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation patterns involving the loss of the ethoxy group, the acetyl group, and cleavage of the ester. |
Safety and Handling
As a member of the α,β-unsaturated carbonyl compound class, Ethyl 2-acetylbut-2-enoate should be handled with care, assuming it to be a potentially hazardous substance.[1][10]
-
General Hazards: α,β-Unsaturated carbonyl compounds are often toxic, acting as electrophiles and alkylating agents that can react with biological nucleophiles.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and strong acids.
Conclusion and Future Outlook
Ethyl 2-acetylbut-2-enoate represents a chemical entity with significant, yet largely untapped, synthetic potential. Its multifunctional nature, combining an α,β-unsaturated system with a β-keto ester, positions it as a valuable building block for the construction of complex molecular architectures relevant to medicinal chemistry and materials science. While direct experimental data remains elusive, this guide provides a solid, scientifically-grounded framework for its synthesis, reactivity, and characterization based on the well-established chemistry of its constituent functional groups. It is our hope that this in-depth technical guide will catalyze further investigation into the properties and applications of this intriguing molecule, paving the way for new discoveries and innovations.
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